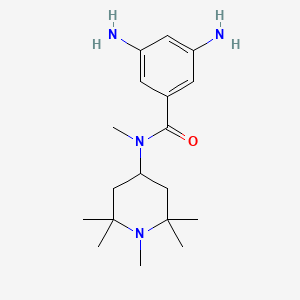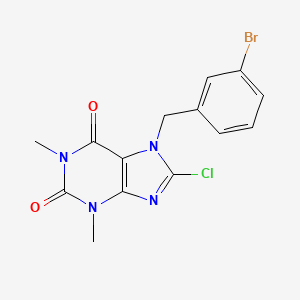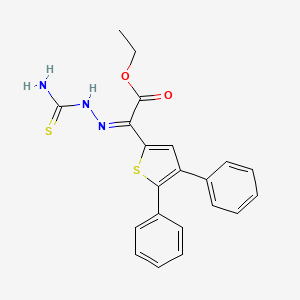![molecular formula C22H19BrN2O5S B11104192 {2-bromo-4-[(Z)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B11104192.png)
{2-bromo-4-[(Z)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-6-ethoxyphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound featuring a thiazole ring, a benzimidazole moiety, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID involves multiple steps, starting with the preparation of the thiazole and benzimidazole intermediates These intermediates are then coupled under specific conditions to form the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir, exhibit a range of biological activities.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole moiety and are known for their antiparasitic properties.
Uniqueness
2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C22H19BrN2O5S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-[2-bromo-4-[(Z)-(5,6-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]-6-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C22H19BrN2O5S/c1-4-29-16-8-13(7-14(23)20(16)30-10-18(26)27)9-17-21(28)25-15-6-5-11(2)12(3)19(15)24-22(25)31-17/h5-9H,4,10H2,1-3H3,(H,26,27)/b17-9- |
InChI Key |
VBSUMWZMVDRHIV-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)Br)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11104133.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11104136.png)
![2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104160.png)
![N-[Butanamido(4-nitrophenyl)methyl]butanamide](/img/structure/B11104164.png)
![3,5-bis(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11104167.png)

![2-{[(4-fluorophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11104184.png)


![3-[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B11104205.png)

